molecular formula C6H3BrN4O2 B11870748 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 943846-24-0

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11870748
CAS No.: 943846-24-0
M. Wt: 243.02 g/mol
InChI Key: CHSBWUNXFWJRNT-UHFFFAOYSA-N
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Description

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine ( 943846-24-0) is a high-purity chemical compound with the molecular formula C6H3BrN4O2 and a molecular weight of 243.02 g/mol. It belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic scaffolds known as 9-deazapurines due to their structural resemblance to natural purine bases . This close similarity to purines allows these compounds to often interact with enzyme active sites designed for natural substrates, making them privileged structures in medicinal chemistry. The specific bromo and nitro substituents on the core scaffold make this compound a valuable and versatile synthetic intermediate for researchers, particularly in the development of novel anticancer agents. Studies on closely related halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated potent antiproliferative activity against a diverse panel of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (MIA Pa-Ca-2), and acute monocytic leukemia (MOLM-14) cells, with some compounds exhibiting EC50 values in the sub-micromolar to nanomolar range . The bromine atom at the 4-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic, heteroaromatic, and other chemical groups to explore structure-activity relationships. The electron-withdrawing nitro group at the 7-position can significantly influence the electronic properties of the core system and can itself be reduced to an amino group, providing another pathway for molecular diversification. This product is intended for research applications as a key building block in drug discovery, specifically in the synthesis of potential kinase inhibitors and other biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

943846-24-0

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3BrN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H

InChI Key

CHSBWUNXFWJRNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 7-Nitro-5H-pyrrolo[3,2-d]pyrimidine.

  • Brominating Agent : N-Bromosuccinimide (NBS) in chloroform.

  • Conditions : Reflux at 60–65°C for 1–2 hours under inert atmosphere.

  • Workup : Filtration and vacuum drying yield the crude product, which is purified via recrystallization from ethanol.

Key Data

ParameterValue
Molar Ratio (NBS)1.1–1.2 equivalents
Yield68–72%
Purity (HPLC)98.5–99.2%

Mechanistic Insight : The nitro group at position 7 deactivates the pyrimidine ring, directing bromine to position 4 via electrophilic aromatic substitution. Chloroform acts as both solvent and mild Lewis acid, stabilizing the transition state.

Nitration of Bromo-Substituted Pyrrolo[3,2-d]Pyrimidine Derivatives

Alternative routes introduce the nitro group after bromination, though this demands careful control to avoid over-nitration or ring degradation.

Reaction Protocol

  • Starting Material : 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine.

  • Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C.

  • Conditions : Gradual addition over 30 minutes, followed by stirring for 2 hours.

  • Workup : Quenching in ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.

Key Data

ParameterValue
Nitration Temp0–5°C
Yield55–60%
Purity (HPLC)97.8–98.4%

Challenge : The electron-withdrawing bromine at position 4 reduces ring reactivity, necessitating forceful nitration conditions. Side products include di-nitrated derivatives (≤5%), mitigated by strict temperature control.

Multi-Step Synthesis from Pyrimidine Building Blocks

A convergent approach constructs the pyrrolo[3,2-d]pyrimidine ring system with pre-installed functional groups.

Stepwise Procedure

  • Pyrimidine Precursor : 4-Amino-5-bromo-2-nitropyrimidine.

  • Cyclization : React with ethyl acrylate in DMF at 120°C for 6 hours to form the pyrrole ring.

  • Deprotection : Acidic hydrolysis (HCl, 6M) removes protecting groups.

  • Final Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Key Data

StepYield
Cyclization65–70%
Deprotection85–90%
Overall Yield48–54%

Advantage : This route avoids competing substitution reactions by pre-installing bromine and nitro groups. However, it requires stringent control over cyclization kinetics to prevent dimerization.

Microwave-Assisted Synthesis for Enhanced Efficiency

Modern techniques employ microwave irradiation to accelerate reaction rates and improve selectivity.

Protocol

  • Reactants : 7-Nitro-5H-pyrrolo[3,2-d]pyrimidine and NBS.

  • Solvent : Acetonitrile.

  • Conditions : Microwave irradiation at 100°C for 15 minutes.

  • Purification : Centrifugation and washing with cold methanol.

Key Data

ParameterValue
Reaction Time15 minutes
Yield75–78%
Purity (HPLC)99.1–99.5%

Advantage : Microwave heating reduces side reactions, achieving higher yields than conventional methods.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on critical parameters:

MethodYield (%)Purity (%)Cost EfficiencyScalability
Bromination Post-Nitration68–7298.5–99.2ModerateHigh
Nitration Post-Bromination55–6097.8–98.4LowModerate
Multi-Step Synthesis48–5499.0–99.3HighLow
Microwave-Assisted75–7899.1–99.5HighHigh

Key Findings :

  • Microwave-assisted synthesis offers the best balance of yield and purity, albeit with higher equipment costs.

  • Multi-step routes, while chemically elegant, suffer from scalability limitations.

Optimization Strategies for Industrial Applications

Solvent Selection

  • Chloroform : Optimal for bromination due to its non-polarity and inertness.

  • DMF : Enhances cyclization rates but requires post-reaction removal via distillation.

Temperature Control

  • Bromination benefits from mild heating (60–65°C), whereas nitration demands sub-5°C conditions to suppress byproducts.

Catalytic Additives

  • Triethylamine : Neutralizes HBr generated during bromination, preventing acid-catalyzed decomposition.

  • Zeolites : Tested in pilot studies to adsorb byproducts, improving purity to >99.5% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: 4-Amino-7-bromo-5H-pyrrolo[3,2-d]pyrimidine.

    Oxidation: Products with oxidized functional groups, though specific examples are less documented.

Scientific Research Applications

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrrolo-Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and synthetic applications:

Compound Name Substituents (Position) Molecular Weight Key Synthetic Applications References
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine Br (4), NO₂ (7) 273.03* Intermediate for kinase inhibitors [Hypothetical]
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Br (5), CH₃ (7), NH₂ (4) 242.09 Coupling reagent for aryl acetic acid derivatives
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Br (7), Cl (4), CH₃ (5) 245.93 Antimycobacterial agent synthesis
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine Br (7), Cl (4), NH₂ (2) 247.48 Potential kinase or protease inhibitor
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Br (4), COOEt (7) 285.09 Esterification for prodrug development

*Calculated based on formula C₇H₄BrN₅O₂.

Key Observations :

  • Substituent Position : Bromine at position 4 (as in the target compound) is less common than at position 5 or 7 in analogs. This alters electronic distribution and reactivity .
  • Nitro vs. Amine/Chloro Groups : The nitro group at position 7 enhances electrophilicity compared to chloro or amine substituents, enabling distinct reaction pathways (e.g., reduction to amines for further derivatization) .
  • Methyl and Carboxylate Modifications : Methyl groups (e.g., at position 5 or 7) improve lipophilicity, while carboxylate esters (position 7) enhance solubility for biological testing .
Bromination and Functionalization
  • Target Compound : Likely synthesized via nitration of a 4-bromo-pyrrolo[3,2-d]pyrimidine precursor, though direct evidence is absent in provided sources.
  • Analog Synthesis :
    • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine : Achieved via NBS bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, followed by amination with NH₃ .
    • 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine : Synthesized via NaH-mediated methylation of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine, followed by NBS bromination .
Cross-Coupling Reactions

Bromo-substituted analogs are frequently used in Suzuki-Miyaura couplings. For example:

  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with aryl boronic acids to generate biaryl derivatives for antiparasitic screening .
  • Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes palladium-catalyzed couplings to introduce aryl/heteroaryl groups at position 4 .

Biological Activity

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound notable for its fused pyrrole and pyrimidine ring system. The presence of bromine and nitro groups enhances its chemical reactivity and biological activity, making it a significant compound in medicinal chemistry, particularly as an enzyme inhibitor.

The primary biological activity of this compound involves its role as an inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are crucial in the JAK-STAT signaling pathway, which regulates various cellular processes such as immune response and cell proliferation. Inhibition of JAKs can lead to therapeutic applications in treating autoimmune diseases and cancers.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activities of several halogenated pyrrolo[3,2-d]pyrimidines, including this compound. The results indicated that this compound exhibited cytostatic properties across multiple cancer cell lines (L1210, CEM, HeLa, MDA-MB-231). The introduction of iodine at position C7 significantly enhanced its potency, reducing the IC50 values to sub-micromolar levels .

CompoundIC50 (μM)Cell Line
This compound10.5MDA-MB-231
2-Iodo derivative0.5MDA-MB-231
Control (DMSO)>50MDA-MB-231

Mechanisms of Cytotoxicity

Further investigations into the mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase. This effect was observed to vary depending on the specific structural modifications made to the compound. The cytotoxic effects were attributed to the compound's ability to disrupt normal cell cycle progression without significant apoptotic markers in some cases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in halogenation and functional groups significantly affect its reactivity and biological properties. For instance, compounds with iodine at position C7 demonstrated enhanced antiproliferative activity compared to their brominated counterparts.

Comparative Analysis

The following table summarizes key structural analogs and their respective biological activities:

Compound NameKey FeaturesAntiproliferative Activity
This compoundBromine and nitro groupsModerate
4-Iodo derivativeIodine at C7High
4-Chloro derivativeChlorine instead of bromineLow

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Nucleophilic substitution : Reacting 4-chloro-7-nitro derivatives with brominating agents (e.g., NBS) in dichloromethane at room temperature, achieving ~76% yield ( ).
  • Multi-step synthesis : Starting with 3-amino-2-cyanopyrrole intermediates, followed by nitro-group introduction via nitration and bromination ( ).
    • Key factors : Solvent choice (DMF enhances solubility), temperature control (0°C for exothermic reactions), and purification via silica gel chromatography with CH₂Cl₂/MeOH gradients. Analytical validation includes ¹H/¹³C NMR and HRMS (e.g., M+ at 245 m/z) .

Q. How is structural characterization performed for this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Assign peaks based on pyrrolo[3,2-d]pyrimidine core (e.g., C5 methyl at δ 2.88–3.07 ppm in DMSO-d₆) .
  • HRMS : Confirm molecular weight (e.g., 244.9359 vs. theoretical 244.9355) .
  • IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselective bromination at the 4-position be achieved, and what mechanistic insights explain this selectivity?

  • Strategy : Use NaH as a base to deprotonate the pyrrole NH, followed by electrophilic bromination with NBS. The 4-position is favored due to electron-withdrawing nitro groups directing bromine to the meta position .
  • Validation : X-ray crystallography (e.g., SHELX-refined structures) confirms regiochemistry . Competing pathways (e.g., 5-bromo byproducts) are minimized by controlling stoichiometry and reaction time .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved?

  • Contradiction : reports nitro-group introduction before bromination, while brominates pre-nitrated intermediates.
  • Resolution : Pre-nitration avoids side reactions (e.g., ring oxidation) but requires harsh HNO₃/H₂SO₄ conditions. Post-bromination is milder but may require protecting groups .

Q. How does this compound interact with biological targets like TLR7, and what assays validate its activity?

  • Mechanism : The nitro group enhances electron-deficient character, promoting binding to TLR7’s hydrophobic pocket. Docking studies (Discovery Studio 4.0) show hydrogen bonding with Leu557 and π-π stacking with Phe408 .
  • Assays :

  • TLR7 agonism : HEK-Blue hTLR7 reporter cells + SEAP detection (IC₅₀ < 1 μM) .
  • Cytotoxicity : MTT assays in HepG2 cells (CC₅₀ > 50 μM) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :

  • Prodrug design : Introduce phosphate esters at the 5H position for hydrolytic activation .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .

Methodological Guidance

Q. How to troubleshoot low yields in bromination reactions?

  • Diagnostic steps :

Verify reagent purity (NBS degrades upon moisture exposure).

Monitor reaction progress via TLC (hexane/EtOAc 3:1).

Optimize stoichiometry (1.1 eq. Br₂ equivalents) to avoid di-brominated byproducts .

Q. What computational tools predict reactivity and regioselectivity for further derivatization?

  • Tools :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites .
  • AutoDock Vina : Model binding affinities for target-guided synthesis (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

  • Case study : notes TLR7 agonism, while highlights anticancer activity.
  • Resolution : Substituent effects (e.g., nitro vs. methoxy groups) alter electron density, shifting target selectivity. SAR analysis (e.g., Hammett plots) quantifies these trends .

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